



Application Notes and Protocols for In Vitro Evaluation of Aplaviroc

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Compound of Interest		
Compound Name:	Aplaviroc	
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Audience: Researchers, scientists, and drug development professionals.

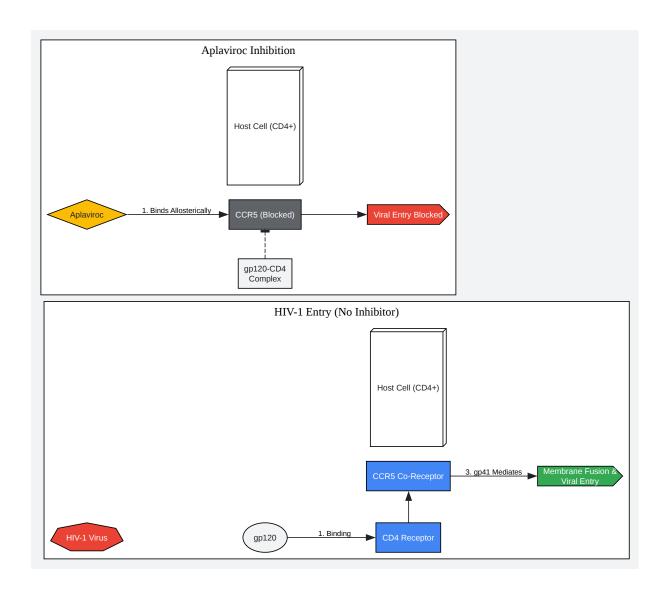
Abstract: This document provides detailed protocols for the in vitro evaluation of **Aplaviroc** (also known as GW-873140 or AK-602), an experimental CCR5 receptor antagonist developed for the treatment of HIV-1 infection.[1][2] Although its clinical development was halted due to hepatotoxicity, **Aplaviroc** remains a key reference compound for studying CCR5 antagonists. [2][3][4] These protocols cover the assessment of its antiviral efficacy, mechanism of action, and cytotoxicity, providing a framework for preclinical research of CCR5 inhibitors.

Mechanism of Action of Aplaviroc

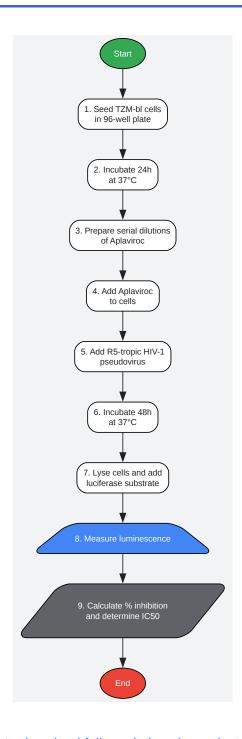
Aplaviroc is a noncompetitive, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, primarily CD4+ T-lymphocytes. The viral entry process begins when the HIV-1 surface glycoprotein gp120 binds to the host cell's CD4 receptor. This binding event induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral glycoprotein gp41, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cytoplasm.[5]

Aplaviroc functions by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[5] This binding event locks the receptor in a conformation that is not recognized by the gp120-CD4 complex, thereby preventing viral entry and subsequent infection.[6]









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